5-LOX-IN-7

Catalog No.
S917775
CAS No.
1272519-89-7
M.F
C17H12ClNO2S
M. Wt
329.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-LOX-IN-7

CAS Number

1272519-89-7

Product Name

5-LOX-IN-7

IUPAC Name

(5Z)-2-(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one

Molecular Formula

C17H12ClNO2S

Molecular Weight

329.8 g/mol

InChI

InChI=1S/C17H12ClNO2S/c1-21-14-8-2-11(3-9-14)10-15-16(20)19-17(22-15)12-4-6-13(18)7-5-12/h2-10H,1H3/b15-10-

InChI Key

BYPSEBXZQCBFIP-GDNBJRDFSA-N

SMILES

Array

Synonyms

(5Z)-2-(4-chlorophenyl)-5-[(4-methoxyphenyl)methylene]-4(5H)-thiazolone; CAY10649;

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)C3=CC=C(C=C3)Cl

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)C3=CC=C(C=C3)Cl

5-Lipoxygenase (5-LO) catalyzes the biosynthesis of leukotrienes, which are involved in a variety of inflammatory responses, including neutrophil chemotaxis, vascular permeability, and smooth muscle contraction. CAY10649 is a thiazolinone compound that demonstrates direct inhibition of 5-lipoxygenase (5-LO) product formation in intact polymorphonuclear leukocytes (PMNL) (IC50 = 0.28 μM) and a soluble fraction of a S100 PMNL cell lysate (IC50 = 0.09 μM) after stimulation with calcium and arachidonic acid.

5-LOX-IN-7 (CAS: 1272519-89-7), also known as CAY10649, is a synthetic 5-benzylidene-2-phenylthiazolinone derivative that functions as a potent, direct, and strictly non-redox inhibitor of the 5-lipoxygenase (5-LOX) enzyme. Unlike classical 5-LOX inhibitors that rely on iron-chelating or redox-active moieties, 5-LOX-IN-7 achieves high-affinity target engagement without altering the local cellular oxidative environment[1]. It demonstrates sub-micromolar inhibitory potency against 5-LOX product formation in both cell-free systems and intact polymorphonuclear leukocytes (PMNLs) [1]. Crucially for procurement and assay design, because it lacks labile hydrogen atoms—such as phenolic or hydroxamic acid O-H bonds—it is entirely devoid of off-target radical-trapping antioxidant (RTA) activity [2]. This distinct structural profile makes it an essential material choice for researchers requiring strict enzymatic inhibition of leukotriene biosynthesis without confounding the cellular redox state or lipid autoxidation pathways [2].

Substituting 5-LOX-IN-7 with common benchmark 5-LOX inhibitors, such as the FDA-approved drug Zileuton or the pan-LOX inhibitor NDGA, introduces critical experimental artifacts in oxidative stress, cell death, and high-throughput screening assays [1]. Zileuton (a hydroxamate) and NDGA (a catechol) possess intrinsic radical-trapping antioxidant (RTA) properties, meaning they broadly suppress lipid peroxidation and inhibit ferroptosis independent of their action on the 5-LOX enzyme [2]. Consequently, using these conventional inhibitors yields false-positive cytoprotection, making it impossible to determine whether a cellular phenotype is driven by 5-LOX inhibition or mere radical scavenging [2]. 5-LOX-IN-7 lacks these labile hydrogen atoms and exhibits zero RTA activity, ensuring that any observed downstream effects are strictly attributable to the blockade of 5-LOX-mediated arachidonic acid metabolism, thereby protecting assay integrity [1].

Decoupling Enzyme Inhibition from Radical-Trapping Antioxidant (RTA) Activity

In models of RSL3-induced ferroptosis, benchmark inhibitors like Zileuton and NDGA demonstrate potent but misleading cytoprotection due to off-target radical scavenging. Zileuton inhibits ferroptosis with an EC50 of 1.6 μM, and NDGA with an EC50 of ~387 nM, even in wild-type cells completely lacking 5-LOX expression [1]. In stark contrast, 5-LOX-IN-7 is completely ineffective at inhibiting ferroptosis across all tested cell lines, confirming its status as a pure enzyme inhibitor devoid of RTA activity [1].

Evidence DimensionFerroptosis Inhibition (EC50) in LOX-deficient cells
Target Compound DataInactive (No off-target cytoprotection)
Comparator Or BaselineZileuton: EC50 = 1.6 μM; NDGA: EC50 = ~387 nM
Quantified Difference5-LOX-IN-7 eliminates the false-positive radical scavenging effect seen with Zileuton and NDGA.
ConditionsRSL3-induced ferroptosis in wild-type cells lacking 5-LOX expression.

Procuring 5-LOX-IN-7 is mandatory for ferroptosis and lipid peroxidation research to ensure that cell survival phenotypes are not artificially driven by the inhibitor's own antioxidant properties.

High-Potency 5-LOX Inhibition in Intact Cellular Systems

Despite lacking the iron-chelating and redox-active motifs of older generation inhibitors, 5-LOX-IN-7 maintains exceptional potency. In intact polymorphonuclear leukocytes (PMNLs) stimulated with calcium and arachidonic acid, 5-LOX-IN-7 inhibits 5-LOX product formation with an IC50 of 0.28 μM [1]. In cell-free S100 PMNL lysates, its potency increases to an IC50 of 0.09 μM[1]. This demonstrates excellent cell permeability and direct target engagement compared to earlier thiazolinone derivatives which only exhibited low micromolar activity [1].

Evidence Dimension5-LOX Inhibition (IC50)
Target Compound Data0.09 μM (cell-free), 0.28 μM (intact cells)
Comparator Or BaselineEarly thiazolinone scaffolds: Low micromolar range (>1.0 μM)
Quantified DifferenceSub-micromolar potency with >3-fold improvement over baseline scaffolds in intact cells.
ConditionsCalcium and arachidonic acid-stimulated intact PMNLs and S100 cell lysates.

Ensures robust, low-dose suppression of leukotriene biosynthesis in live-cell assays without requiring membrane-permeabilizing agents, optimizing reagent consumption and workflow reproducibility.

Validation of Non-Redox Mechanism via Fluorescence Profiling

When evaluated in a H2DCFDA fluorescence-based redox assay designed to classify LOX inhibitors, 5-LOX-IN-7 strictly follows a non-redox kinetic profile, showing no reduction of the ferric iron center [1]. In contrast, Zileuton triggers a rapid redox reaction, reducing the active site and interfering with absorbance-based readouts within the first 20 seconds of the assay [1]. The clean fluorescence profile of 5-LOX-IN-7 confirms its structural stability against redox cycling [1].

Evidence DimensionRedox Activity in H2DCFDA Assay
Target Compound DataNon-redox profile (no optical interference)
Comparator Or BaselineZileuton: Strong redox activity (rapid interference)
Quantified Difference5-LOX-IN-7 prevents redox-driven assay interference, unlike Zileuton.
ConditionsRecombinant 5-LOX lysate with 13(S)-HpODE and H2DCFDA fluorescent probe.

Makes 5-LOX-IN-7 an ideal negative control for redox activity in compound screening pipelines, preventing artifactual readouts and costly false-positive hits in sensitive optical assays.

Deconvolution of Ferroptosis and Lipid Peroxidation Pathways

Because 5-LOX-IN-7 strictly lacks the radical-trapping antioxidant (RTA) activity found in Zileuton and NDGA, it is the premier procurement choice for determining whether 5-LOX enzymatically drives ferroptosis in a specific cell line. It allows researchers to block leukotriene synthesis without artificially quenching lipid peroxides, ensuring clean, artifact-free cell death pathway mapping [1].

Control Standard in High-Throughput Redox Assays

In the development of fluorescence- or absorbance-based screening assays for novel lipoxygenase inhibitors, 5-LOX-IN-7 serves as an essential validated non-redox control. Its inability to reduce the 5-LOX ferric iron center provides a reliable baseline for calibrating H2DCFDA assays against known redox-active false positives [2].

Selective Leukotriene Biosynthesis Inhibition in Inflammation Models

For in vitro and ex vivo models of asthma, allergic rhinitis, and vascular permeability, 5-LOX-IN-7 provides highly potent (IC50 = 0.28 μM) suppression of leukotriene production in intact polymorphonuclear leukocytes [3]. Its pure non-redox mechanism ensures that the baseline oxidative stress of the inflammatory model remains unperturbed, isolating the specific role of leukotriene signaling [3].

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Exact Mass

329.0277275 Da

Monoisotopic Mass

329.0277275 Da

Heavy Atom Count

22

Appearance

Assay:≥98%A crystalline solid

Wikipedia

(5Z)-2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4(5H)-one

Dates

Last modified: 04-14-2024

Explore Compound Types